6-Methoxy-1-naphthoyl chloride

Description

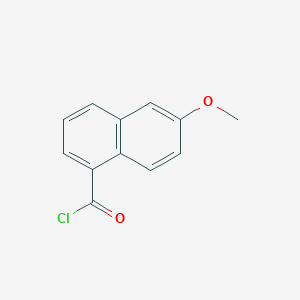

Structure

2D Structure

3D Structure

Properties

CAS No. |

87700-72-9 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

6-methoxynaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO2/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3 |

InChI Key |

LZPGMNYCUOATIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1 Naphthoyl Chloride

Classical Routes for Acyl Chloride Formation from Carboxylic Acids

The traditional synthesis of acyl chlorides from carboxylic acids relies on a set of powerful chlorinating agents that have been used for decades in both laboratory and industrial settings. These methods are valued for their reliability and high conversion rates.

The use of thionyl chloride (SOCl₂) is one of the most common methods for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction of 6-methoxy-1-naphthoic acid with thionyl chloride proceeds readily, often with gentle heating. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. masterorganicchemistry.com

The general procedure involves heating the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. prepchem.com Alternatively, the reaction can be carried out in an inert solvent such as toluene (B28343) or benzene (B151609). chemicalbook.comprepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude 6-methoxy-1-naphthoyl chloride. chemicalbook.comprepchem.com In some protocols, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. orgsyn.org

Table 1: Representative Thionyl Chloride Protocol for Naphthoyl Chloride Synthesis

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 6-Methoxy-1-naphthoic Acid | The carboxylic acid precursor. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Typically used in excess (e.g., 2 or more equivalents). orgsyn.org |

| Solvent | Neat (excess SOCl₂) or inert solvent (e.g., Toluene, Benzene) prepchem.com | Provides a medium for the reaction. |

| Temperature | Reflux | Heating is generally required to drive the reaction. prepchem.comorgsyn.org |

| Reaction Time | 30 minutes to 3 hours prepchem.comprepchem.comorgsyn.org | Monitored until gas evolution ceases. |

| Work-up | Evaporation under reduced pressure | Removes volatile byproducts and excess reagents. chemicalbook.com |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder alternative to thionyl chloride and is preferred when the substrate is sensitive to the harsher conditions or higher temperatures sometimes required for thionyl chloride reactions. wikipedia.org The reaction with oxalyl chloride produces only gaseous byproducts (CO, CO₂, and HCl), which simplifies the work-up procedure. wikipedia.org

A key feature of this method is the use of a catalytic amount of N,N-dimethylformamide (DMF). sciencemadness.org DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the conversion of the carboxylic acid. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or toluene at or below room temperature. guidechem.com

Phosphorus-based reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also classical choices for this transformation. libretexts.orgchemguide.co.uk Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.ukchemicalbook.com Phosphorus trichloride yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk These reagents are highly reactive but have the disadvantage of producing non-volatile, phosphorus-containing byproducts that must be separated from the desired product, often through careful distillation. chemguide.co.ukyoutube.com

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, which is essential for subsequent reactions. Key parameters that are typically adjusted include the choice of reagent, solvent, temperature, and reaction time.

Reagent Choice : The selection of the chlorinating agent is critical. Oxalyl chloride with catalytic DMF is often favored for high-purity applications due to its mild conditions and volatile byproducts, frequently resulting in near-quantitative yields. guidechem.comresearchgate.net Thionyl chloride is a cost-effective and efficient option, though purification may be more involved if byproducts or excess reagent are not completely removed. Phosphorus halides are generally reserved for specific cases where their high reactivity is necessary, as the work-up is more complex. youtube.com

Temperature Control : Many of these reactions are exothermic. For syntheses using oxalyl chloride, the initial addition is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions, before allowing the mixture to warm to room temperature. guidechem.comorgsyn.org For thionyl chloride, controlled heating to reflux is common to ensure the reaction goes to completion. orgsyn.org

Solvent and Concentration : The choice of an inert solvent (e.g., dichloromethane, toluene, hexane) is important to prevent side reactions. The concentration of reactants can also influence the reaction rate and efficiency. Optimization studies have shown that adjusting reactant concentration can enhance yield while maintaining selectivity. acs.orgacs.org

Purification : The final purity is highly dependent on the work-up procedure. For methods yielding volatile byproducts, simple evaporation under vacuum is often sufficient. chemicalbook.com When non-volatile byproducts are present, as with phosphorus reagents, fractional distillation or recrystallization of the product is necessary to achieve high purity. chemguide.co.uk

Table 2: Comparison of Classical Chlorinating Agents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or inert solvent orgsyn.org | Cost-effective; volatile byproducts (SO₂, HCl) masterorganicchemistry.com | Can require high temperatures; reagent is corrosive. |

| **Oxalyl Chloride ((COCl)₂) ** | 0 °C to RT, cat. DMF, inert solvent guidechem.com | Mild conditions; all byproducts are gaseous (CO, CO₂, HCl) wikipedia.org | More expensive than SOCl₂; DMF catalyst can be problematic to remove. |

| Phosphorus Pentachloride (PCl₅) | Cold or RT, inert solvent chemguide.co.uk | Highly reactive youtube.com | Solid reagent; produces solid/liquid byproduct (POCl₃) requiring separation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Gentle heating | Less vigorous than PCl₅ | Produces phosphorous acid (H₃PO₃) which can be difficult to separate. chemguide.co.uk |

Modern and Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have guided the development of new synthetic methods that aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. uniroma1.it

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution. acs.org Solvent-free, or "neat," reaction conditions are a primary way to achieve this. For the synthesis of acyl chlorides, this could involve reacting 6-methoxy-1-naphthoic acid directly with the chlorinating agent in the absence of a solvent. While thionyl chloride can act as both reagent and solvent, truly solvent-free methods might involve reacting solid carboxylic acid with a minimal amount of a liquid reagent or using activation methods like microwave irradiation or mechanochemistry (grinding) to facilitate the reaction between solid reactants. acs.org

Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times and sometimes improve yields by enabling rapid and uniform heating. researchgate.net Applying this technique to the reaction of 6-methoxy-1-naphthoic acid with a chlorinating agent could provide a more energy-efficient pathway. Catalyst-free methods are also desirable as they simplify purification by eliminating the need to remove a catalyst post-reaction. researchgate.net Research into thermal, catalyst-free conditions for similar transformations is an active area of interest.

The development of alternative chlorinating agents is another key aspect of green synthetic chemistry. The goal is to replace traditional reagents like thionyl chloride, phosgene (B1210022), and phosphorus halides with safer, less toxic, and more environmentally benign alternatives. While specific applications to this compound are not widely documented, general research points to several potential candidates.

These alternatives can include solid-phase reagents, which are easier to handle and separate from the reaction mixture, or reagents that operate under milder conditions. Examples of alternative reagents explored for chlorination reactions in broader contexts include cyanuric chloride and various N-chloro compounds. watertechnologies.com The development of catalytic systems that can generate the active chlorinating species in situ from a safer source is also a promising direction for future research.

Considerations for Large-Scale Preparation and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route, the chlorination of 6-methoxy-1-naphthoic acid, is adaptable for industrial applications, with thionyl chloride and phosgene being the most industrially important chlorinating agents.

Choice of Chlorinating Agent:

While thionyl chloride is effective, phosgene is often favored in industrial settings for its reactivity and economic advantages, despite its higher toxicity. The choice between these reagents depends on factors such as the desired purity of the final product, cost, and the available infrastructure for handling highly toxic materials.

Catalysis:

To enhance the reaction rate, particularly when using less reactive agents like thionyl chloride or phosgene, catalysts are employed. N,N-dimethylformamide (DMF) is a common catalyst that reacts with the chlorinating agent to form a more reactive Vilsmeier-type intermediate, which then efficiently converts the carboxylic acid to the acid chloride.

Process Parameters and Control:

Key process parameters that require stringent control during large-scale production include:

Temperature: The reaction is typically exothermic, and effective temperature control is crucial to prevent side reactions and ensure the stability of the product.

Stoichiometry: Precise control over the molar ratios of the reactants and catalyst is essential for maximizing yield and minimizing impurities.

Mixing: Efficient mixing is necessary to ensure uniform reaction conditions and heat distribution within the reactor.

By-product Removal: The gaseous by-products, sulfur dioxide and hydrogen chloride (when using thionyl chloride), or carbon dioxide and hydrogen chloride (when using oxalyl chloride), must be safely scrubbed from the reaction vessel.

Purification:

On an industrial scale, purification is typically achieved through vacuum distillation to remove any unreacted starting materials, excess chlorinating agent, and other non-volatile impurities. The design of the distillation column and the operating conditions (pressure and temperature) are optimized to achieve the desired purity of this compound.

Materials of Construction:

Given the corrosive nature of the reactants and by-products, particularly hydrogen chloride, the reactors and associated equipment must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys.

The table below summarizes key considerations for the industrial synthesis of this compound.

| Consideration | Laboratory Scale | Industrial Scale |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Thionyl chloride, Phosgene |

| Catalyst | Often used (e.g., DMF) | Essential for rate and efficiency |

| Temperature Control | Heating mantle, ice bath | Jacketed reactors with heat exchangers |

| Purification | Distillation, Recrystallization | Fractional vacuum distillation |

| Safety | Fume hood, personal protective equipment | Closed systems, scrubbers, extensive safety protocols |

Purity Assessment and Handling Protocols for this compound in Laboratory Settings

Purity Assessment:

Ensuring the purity of this compound is critical for its successful use in subsequent chemical reactions. A combination of analytical techniques is employed for its purity assessment.

High-Performance Liquid Chromatography (HPLC): A general and sensitive method for determining the purity of acyl chlorides involves derivatization followed by HPLC analysis. The high reactivity of the acyl chloride is utilized to react it with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, to form a stable, UV-active derivative. libretexts.org This allows for the quantification of the acyl chloride and the detection of impurities. libretexts.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying any organic impurities.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acid chloride functional group, typically in the region of 1750-1815 cm⁻¹.

Titration: A simple titration can be used to determine the amount of residual 6-methoxy-1-naphthoic acid and hydrogen chloride in the product.

Handling Protocols:

This compound, as an acyl chloride, is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting. orgsyn.org

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes: orgsyn.org

Eye Protection: Tight-sealing safety goggles and a face shield are essential to protect against splashes. orgsyn.org

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. orgsyn.org

Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit should be worn to prevent skin contact. orgsyn.org

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to avoid inhalation of its corrosive vapors. orgsyn.org

Moisture Sensitivity: The compound reacts violently with water and moisture to produce corrosive hydrogen chloride gas. orgsyn.org Therefore, it must be handled under anhydrous conditions, and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). orgsyn.org

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines. orgsyn.org To maintain its quality, storage in a freezer is recommended. orgsyn.org

Spill Management: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert, dry material (e.g., sand or vermiculite) and collected into a suitable, closed container for disposal. Water should never be used to clean up a spill of this compound. orgsyn.org

Disposal: Waste this compound and contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. orgsyn.org

The following table provides a summary of the handling and safety protocols for this compound.

| Protocol | Requirement |

| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves, lab coat |

| Work Environment | Well-ventilated chemical fume hood |

| Handling Conditions | Anhydrous, under an inert atmosphere |

| Storage | Cool, dry, well-ventilated area, away from incompatible materials. Freezer storage recommended. |

| Spill Cleanup | Absorb with inert, dry material. Do not use water. |

| Disposal | As hazardous chemical waste |

Reactivity and Mechanistic Investigations of 6 Methoxy 1 Naphthoyl Chloride

Nucleophilic Acylation Reactions with Various Nucleophiles

The electron-withdrawing nature of the chlorine atom significantly polarizes the carbonyl group, making 6-Methoxy-1-naphthoyl chloride more reactive than other carboxylic acid derivatives like esters or amides. uomustansiriyah.edu.iq This heightened reactivity allows for efficient reactions with both strong and weak nucleophiles, leading to the formation of a diverse array of naphthoyl derivatives.

Esterification Protocols: Formation of Naphthoyl Esters

The synthesis of esters from this compound is a direct application of nucleophilic acyl substitution, where an alcohol or phenol (B47542) acts as the nucleophile. chemguide.co.uk

The reaction of this compound with alcohols provides a straightforward route to various naphthoyl esters. This transformation is typically rapid and high-yielding. uomustansiriyah.edu.iq The reaction proceeds vigorously at room temperature, often necessitating cooling to control the reaction rate. chemguide.co.ukyoutube.com

The substrate scope for this reaction is broad, encompassing primary and secondary alcohols. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture. The role of the base is to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from protonating the alcohol nucleophile or participating in unwanted side reactions. uomustansiriyah.edu.iq Phase-transfer catalysis has also been employed for the efficient synthesis of esters from acyl chlorides. tandfonline.comtandfonline.com

Table 1: Examples of Alcohol-Based Esterification

Alcohol (Nucleophile) Reaction Conditions Product (Naphthoyl Ester) Methanol Pyridine, CH₂Cl₂, 0°C to RT Methyl 6-methoxy-1-naphthoate Ethanol Triethylamine, THF, 0°C to RT Ethyl 6-methoxy-1-naphthoate Isopropanol Pyridine, CH₂Cl₂, RT Isopropyl 6-methoxy-1-naphthoate Benzyl Alcohol Triethylamine, Toluene (B28343), RT Benzyl 6-methoxy-1-naphthoate

Phenols, while less nucleophilic than alcohols, react readily with highly reactive acyl chlorides like this compound to form phenyl esters. niscpr.res.inlibretexts.org The reaction conditions are similar to those used for alcohols, typically involving a base to facilitate the reaction and scavenge the HCl byproduct. niscpr.res.inresearchgate.net The reaction of phenols with acyl chlorides is generally slower than with alcohols but provides an effective method for preparing aryl naphthoates. chemguide.co.uklibretexts.org To enhance the reaction rate, the phenol can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uk Solvent-free conditions using catalysts such as TiO₂ have also been shown to be highly efficient for the esterification of phenols. niscpr.res.in

Table 2: Examples of Phenol-Based Esterification

Phenol (Nucleophile) Reaction Conditions Product (Naphthoyl Phenyl Ester) Phenol Pyridine, CH₂Cl₂, RT Phenyl 6-methoxy-1-naphthoate p-Cresol NaOH(aq), CH₂Cl₂, RT p-Tolyl 6-methoxy-1-naphthoate 2-Naphthol Pyridine, Toluene, 50°C Naphthalen-2-yl 6-methoxy-1-naphthoate

Amidation Strategies: Synthesis of Naphthoyl Amides and Peptidomimetics

The formation of an amide bond via the reaction of an acyl chloride with an amine is one of the most reliable and widely used transformations in organic chemistry. hud.ac.uk

This compound reacts rapidly with primary and secondary amines to produce the corresponding N-substituted 6-methoxy-1-naphthamides. youtube.comcommonorganicchemistry.com The reaction is generally faster and more efficient than esterification due to the higher nucleophilicity of amines compared to alcohols. The mechanism follows the typical addition-elimination pathway. youtube.com As with esterification, a base is required. Often, two equivalents of the amine are used, with one acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used along with an auxiliary, non-nucleophilic base like triethylamine. hud.ac.ukchemicalbook.com

The introduction of the 6-methoxy-1-naphthoyl moiety is a valuable strategy in medicinal chemistry. In the field of peptidomimetics, non-natural fragments like the naphthoyl group are incorporated into peptide structures to improve properties such as stability, conformation, and biological activity. nih.govcam.ac.uk this compound can be used to acylate the N-terminus of a peptide or an amino acid, creating a hybrid molecule with potential therapeutic applications. jacsdirectory.com

Table 3: Examples of Amidation with Primary and Secondary Amines

Amine (Nucleophile) Reaction Conditions Product (Naphthoyl Amide) Aniline Triethylamine, CH₂Cl₂, RT N-phenyl-6-methoxy-1-naphthamide Benzylamine Excess Benzylamine, THF, 0°C N-benzyl-6-methoxy-1-naphthamide Diethylamine Triethylamine, CH₂Cl₂, RT N,N-diethyl-6-methoxy-1-naphthamide Piperidine Pyridine, Toluene, RT (6-Methoxynaphthalen-1-yl)(piperidin-1-yl)methanone

N-Acylhydrazones are an important class of compounds with significant biological activities and applications as intermediates in heterocyclic synthesis. nih.gov The synthesis of N-acylhydrazones derived from this compound is a two-step process.

First, the acyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) in a nucleophilic acyl substitution reaction to form the corresponding acyl hydrazide, 6-methoxy-1-naphthohydrazide. google.com This reaction is analogous to amidation, with hydrazine serving as the nitrogen nucleophile.

In the second step, the newly formed 6-methoxy-1-naphthohydrazide is condensed with an aldehyde or a ketone. organic-chemistry.orgresearcher.liferesearchgate.net This reaction, typically carried out under acidic catalysis, involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final N-acylhydrazone product. nih.govekb.eg This modular approach allows for the synthesis of a wide library of derivatives by varying the aldehyde or ketone component.

Table 4: Synthesis of N-Acylhydrazones via a Two-Step Protocol

Step 1: Intermediate Step 2: Carbonyl Compound Reaction Conditions (Step 2) Final Product (N-Acylhydrazone) 6-Methoxy-1-naphthohydrazide Benzaldehyde Ethanol, cat. H⁺, reflux N'-(phenylmethylene)-6-methoxy-1-naphthohydrazide Acetone Methanol, cat. H⁺, reflux N'-(propan-2-ylidene)-6-methoxy-1-naphthohydrazide 4-Chlorobenzaldehyde Ethanol, cat. H⁺, reflux N'-(4-chlorophenyl)methylene-6-methoxy-1-naphthohydrazide

Thioester and Selenoester Formation via Sulphur and Selenium Nucleophiles

The formation of thioesters and selenoesters from acyl chlorides is a fundamental transformation in organic chemistry, valued for the synthesis of biologically active molecules and as intermediates in further chemical modifications. While specific studies detailing the reactions of this compound with sulfur and selenium nucleophiles are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of acyl chloride chemistry.

The reaction of an acyl chloride, such as this compound, with a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) readily yields a thioester. This nucleophilic acyl substitution is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases used for this purpose include tertiary amines like triethylamine or pyridine. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion.

Similarly, selenoesters can be synthesized by the reaction of acyl chlorides with selenium nucleophiles. These nucleophiles are often generated in situ from the reduction of diselenides (R-Se-Se-R). The resulting selenolate anions (R-Se⁻) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the acyl chloride to form the corresponding selenoester. nih.gov The synthesis of selenoesters is of significant interest due to their unique biological activities and their utility as precursors for acyl radicals in organic synthesis. nih.gov

Illustrative Reaction Scheme for Thioester and Selenoester Formation:

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Ethanethiol (in the presence of a base) | S-Ethyl 6-methoxy-1-naphthoate |

Reactions with Other Heteroatom Nucleophiles (e.g., Phosphines, Cyanides)

The electrophilic nature of the carbonyl carbon in this compound also allows for reactions with a variety of other heteroatom nucleophiles, including phosphines and cyanides.

Tertiary phosphines can act as nucleophiles, attacking the carbonyl carbon of acyl chlorides. The initial adduct can then undergo further reactions depending on the reaction conditions and the structure of the phosphine. These reactions can lead to the formation of acylphosphonium salts, which are useful synthetic intermediates.

Cyanide ions (CN⁻), typically from sources like sodium or potassium cyanide, are effective carbon nucleophiles that can react with acyl chlorides to form acyl nitriles. This reaction provides a direct route to α-ketonitriles, which are versatile building blocks in organic synthesis. The reaction follows the general nucleophilic acyl substitution mechanism.

While specific examples involving this compound are not readily found in the literature, its reactivity is expected to be analogous to that of other aromatic acyl chlorides.

Illustrative Reaction Scheme with Other Heteroatom Nucleophiles:

| Reactant | Nucleophile | Potential Product |

|---|---|---|

| This compound | Triphenylphosphine | (6-Methoxy-1-naphthoyl)triphenylphosphonium chloride |

Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Acylation)

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, and this compound serves as a valuable acylating agent in this context. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.

The regioselectivity of the Friedel-Crafts acylation is governed by the electronic and steric properties of both the acylating agent and the aromatic substrate. In the case of this compound, the bulky naphthoyl group can influence the position of acylation on the aromatic substrate. For substituted aromatic compounds, the incoming acyl group is directed by the existing substituents. Electron-donating groups on the aromatic substrate activate the ring towards electrophilic attack and typically direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming group to the meta position.

The substrate scope for Friedel-Crafts acylation is broad, encompassing a wide range of aromatic and heteroaromatic compounds. However, the reaction is generally not successful with strongly deactivated aromatic rings.

The choice of catalyst is crucial for the efficiency and selectivity of the Friedel-Crafts acylation. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are used. nih.gov The Lewis acid activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the highly electrophilic acylium ion. masterorganicchemistry.com

Modern advancements have focused on the development of more sustainable and efficient catalytic systems. These include the use of catalytic amounts of milder Lewis acids, such as zinc salts, or Brønsted acids. nih.gov Heterogeneous catalysts, like zeolites, are also employed to simplify product purification and catalyst recovery. chemistrysteps.com The choice of the catalytic system can significantly impact the yield and regioselectivity of the acylation reaction.

Intramolecular Friedel-Crafts acylation is a powerful strategy for the synthesis of polycyclic aromatic compounds, where the acyl chloride and the aromatic ring are part of the same molecule. This reaction leads to the formation of a new ring, typically a five- or six-membered ring fused to the existing aromatic system.

While the potential for derivatives of this compound to undergo such intramolecular cyclizations exists, specific examples are not well-documented in the available scientific literature. A hypothetical substrate for such a reaction would require an aromatic moiety tethered to the naphthoyl group, positioned to allow for intramolecular acylation. The success of such a cyclization would depend on the length and nature of the tether, as well as the reaction conditions, including the choice of catalyst.

Reactions with Organometallic Reagents for C-C Bond Formation

The reaction of acyl chlorides with organometallic reagents is a fundamental method for the formation of carbon-carbon bonds and the synthesis of ketones and alcohols. This compound is expected to react readily with a variety of organometallic compounds.

Grignard Reagents (RMgX): Grignard reagents typically add twice to acyl chlorides. The first addition results in the formation of a ketone, which is more reactive than the starting acyl chloride and rapidly undergoes a second addition to yield a tertiary alcohol after acidic workup.

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents are highly reactive and generally lead to the formation of tertiary alcohols through a double addition mechanism when reacted with acyl chlorides.

Organocuprates (Gilman Reagents, R₂CuLi): In contrast to Grignard and organolithium reagents, organocuprates are less reactive and can be used to selectively synthesize ketones from acyl chlorides. The reaction typically stops after the first addition, providing a valuable method for ketone synthesis without the over-addition to form an alcohol.

While detailed experimental data for the reactions of this compound with these organometallic reagents are not extensively reported, the general reactivity patterns of acyl chlorides provide a reliable guide to the expected products.

Illustrative Table of Reactions with Organometallic Reagents:

| Reagent | Expected Major Product (after workup) |

|---|---|

| Methylmagnesium bromide (excess) | 2-(6-Methoxynaphthalen-1-yl)propan-2-ol |

| Phenyllithium (excess) | (6-Methoxynaphthalen-1-yl)diphenylmethanol |

Ketone Synthesis via Organocuprate and Organolithium Reagents

The reaction of acyl chlorides with organometallic reagents is a fundamental method for the synthesis of ketones. This compound serves as an excellent electrophile in these transformations due to the highly reactive carbonyl carbon.

Organocuprate Reagents (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, are particularly effective for the conversion of acyl chlorides to ketones. myttex.net A key advantage of using organocuprates is their lower reactivity compared to Grignard or organolithium reagents, which prevents a second nucleophilic attack on the initially formed ketone product. ub.edu This selectivity ensures that the reaction stops at the ketone stage, avoiding the formation of tertiary alcohols. myttex.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the organocuprate adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to yield the final ketone product. ub.edu The reaction is typically performed at low temperatures, such as -78 °C, to further enhance selectivity. ub.edu

Organolithium Reagents: Organolithium reagents (RLi) are highly reactive nucleophiles that also react readily with acyl chlorides like this compound. google.com While they can effectively produce ketones, their high reactivity presents a challenge, as they can add to the newly formed ketone to yield a tertiary alcohol after workup. rsc.org To favor the formation of the ketone, the reaction must be carefully controlled, often by using stoichiometric amounts of the organolithium reagent at very low temperatures. researchgate.net An alternative strategy involves converting the acyl chloride to a Weinreb amide (N-methoxy-N-methyl amide) first, which can then be treated with an organolithium reagent to cleanly produce the ketone. researchgate.net

The table below illustrates the expected ketone products from the reaction of this compound with various organocuprate and organolithium reagents.

| Reagent Name | Reagent Formula | Product Name |

| Lithium dimethylcuprate | (CH₃)₂CuLi | 1-(6-methoxy-1-naphthyl)ethan-1-one |

| Lithium diphenylcuprate | (C₆H₅)₂CuLi | (6-methoxynaphthalen-1-yl)(phenyl)methanone |

| n-Butyllithium | n-BuLi | 1-(6-methoxy-1-naphthyl)pentan-1-one |

| Phenyllithium | C₆H₅Li | (6-methoxynaphthalen-1-yl)(phenyl)methanone |

Cross-Coupling Reactions Involving Acyl Chlorides and Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Acyl chlorides, including this compound, can participate in these reactions as electrophilic partners, leading to the formation of ketones or, via decarbonylation, biaryls and other coupled products.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of acyl chlorides with organoboron compounds (e.g., boronic acids) is a highly efficient method for synthesizing unsymmetrical ketones. rsc.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and typically requires a base and anhydrous conditions. rsc.org The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the catalyst. This method is valued for its broad functional group tolerance and the wide availability of boronic acids. google.com

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide or acyl chloride with an organozinc reagent, catalyzed by a nickel or palladium complex. fardapaper.irresearchgate.net This reaction is a versatile method for ketone synthesis, as organozinc reagents can be prepared from a wide range of precursors and exhibit high functional group compatibility. researchgate.net The coupling of this compound with an arylzinc or alkylzinc reagent provides a direct route to the corresponding ketones under mild conditions. researchgate.netdrugfuture.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. When applied to acyl chlorides, it provides a direct route to ynones (α,β-alkynyl ketones). The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. semanticscholar.orgnist.gov This transformation allows for the direct introduction of an alkynyl moiety onto the acyl group of this compound.

Decarbonylative Coupling: A significant pathway in the cross-coupling chemistry of acyl chlorides is decarbonylative coupling. In these reactions, the acyl chloride serves as a precursor to an organometallic intermediate after the extrusion of carbon monoxide (CO). This allows the aryl group (the 6-methoxy-1-naphthyl moiety) to participate in couplings that would typically use an aryl halide. For instance, a decarbonylative Heck reaction would couple the 6-methoxy-1-naphthyl group to an alkene, while a decarbonylative Sonogashira coupling would link it to a terminal alkyne. This strategy transforms the readily available carboxylic acid derivative into a synthetic equivalent of an aryl halide, expanding its utility in C-C bond construction. khanacademy.org

The following table summarizes the types of products that can be synthesized from this compound via various cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Typical Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Aryl Naphthyl Ketone |

| Negishi | Organozinc Reagent | Alkyl/Aryl Naphthyl Ketone |

| Sonogashira | Terminal Alkyne | Naphthyl Ynone |

| Decarbonylative Heck | Alkene | 6-Methoxy-1-vinylnaphthalene |

| Decarbonylative Sonogashira | Terminal Alkyne | 6-Methoxy-1-alkynylnaphthalene |

Cascade, Multicomponent, and Tandem Reactions Incorporating this compound

Detailed research findings specifically documenting the use of this compound in cascade, multicomponent, or tandem reactions are not extensively reported in the surveyed scientific literature. While the compound is a versatile building block, its incorporation into complex one-pot reaction sequences has not been a primary focus of published studies.

Kinetic and Thermodynamic Studies of Acylation Pathways Involving this compound

Kinetic Considerations: The rate of acylation reactions is primarily governed by the electrophilicity of the carbonyl carbon in the acyl chloride and the nucleophilicity of the reacting partner. For this compound, several factors influence its reactivity:

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the 6-position is an electron-donating group. Through resonance, it increases the electron density of the naphthalene (B1677914) ring system. This effect can be transmitted to the carbonyl group, slightly reducing its electrophilicity and potentially decreasing the reaction rate compared to an unsubstituted 1-naphthoyl chloride.

Steric Effects: The acylation occurs at the 1-position of the naphthalene ring. This position is subject to significant steric hindrance from the peri-hydrogen atom at the 8-position. This steric clash can impede the approach of a nucleophile to the carbonyl carbon, slowing the rate of the addition step in the reaction mechanism. Kinetic studies on the acetylation of naphthalene have shown that reaction at the α-position (equivalent to the 1-position) has a much lower enthalpy of activation but a much more negative entropy of activation compared to the β-position, suggesting a more ordered and sterically constrained transition state. rsc.org

Applications of Compounds Derived from 6 Methoxy 1 Naphthoyl Chloride

Advanced Materials Synthesis:

The incorporation of the rigid and planar naphthalene (B1677914) unit from 6-Methoxy-1-naphthoyl chloride into larger molecular architectures is a key strategy in the development of high-performance materials. These materials often exhibit enhanced thermal and mechanical properties, as well as interesting photophysical behaviors.

The bifunctional nature of derivatives of this compound allows for their use as monomers in polymerization reactions, leading to the formation of macromolecules with tailored properties. The naphthalene group integrated into the polymer backbone can significantly influence the final characteristics of the material.

Aromatic polyesters, polyamides, and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. tandfonline.comtitech.ac.jp The synthesis of these polymers often involves polycondensation reactions between diacid chlorides and diols or diamines. derpharmachemica.comnih.gov While direct literature on the use of this compound in these specific polymerizations is not abundant, its chemical structure suggests its potential as a comonomer or a modifying agent.

By converting 6-Methoxy-1-naphthoic acid to a dicarboxylic acid derivative, it can be reacted with diols to form polyesters or with diamines to form polyamides. The general reaction for polyamide synthesis, for instance, involves the reaction of a diacid chloride with a diamine in an aprotic polar solvent at low temperatures. nih.gov The incorporation of the bulky and rigid naphthoyl group into the polymer chain would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer.

The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. titech.ac.jptitech.ac.jpnasa.govvt.edu Introducing this compound derivatives into the polyimide structure could modify properties such as solubility and processability, which are often challenges with rigid aromatic polyimides. titech.ac.jp

Table 1: Potential Monomers Derived from 6-Methoxy-1-naphthoic Acid for Polymer Synthesis

| Monomer Type | General Structure | Potential Polymer Class |

| Diacid Chloride | ClOC-(C₁₀H₆(OCH₃))-COCl | Polyesters, Polyamides |

| Diamine | H₂N-(C₁₀H₅(OCH₃))-NH₂ | Polyamides, Polyimides |

This table represents hypothetical monomer structures derived from 6-methoxy-1-naphthoic acid for the synthesis of various high-performance polymers.

Polymers containing aromatic and heteroaromatic units are increasingly being investigated for their potential in chemical sensing and separation applications. semi.ac.cn The incorporation of the 6-methoxy-1-naphthoyl moiety into polymer backbones can impart specific functionalities suitable for these technologies. Molecularly imprinted polymers (MIPs), for instance, are materials designed with recognition sites for specific target molecules. mdpi.com The naphthalene group could act as a structural element in the formation of these cavities.

The inherent fluorescence of the naphthalene ring system can be exploited in the development of polymeric fluorescent sensors. nih.gov When a target analyte interacts with the polymer, it can cause a change in the fluorescence emission, such as quenching or enhancement, allowing for detection. The methoxy (B1213986) group on the naphthalene ring can further modulate the electronic properties and, consequently, the sensing behavior of the polymer.

In separation technologies, polymers with rigid structures and specific interaction sites are valuable for membrane-based separations or as stationary phases in chromatography. The defined geometry and potential for π-π stacking interactions of the naphthoyl units within a polymer matrix could lead to materials with selective permeability or adsorption characteristics for certain molecules.

The photophysical properties of the naphthalene core make this compound a valuable building block for the synthesis of organic electronic and photonic materials. nih.gov These materials are at the forefront of developing new technologies for lighting, displays, and energy conversion.

Naphthalene and its derivatives are well-known for their fluorescent properties, exhibiting high quantum yields and photostability. nih.gov These characteristics make them excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions. tandfonline.comnih.gov For example, a Schiff-base type fluorescent sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) demonstrated a significant fluorescence enhancement upon binding with Zn²⁺ ions. tandfonline.com The derivatization of this compound can lead to a wide array of fluorescent compounds with tailored sensitivities and selectivities.

In the realm of organic light-emitting diodes (OLEDs), materials that can efficiently emit light upon electrical excitation are crucial. tcichemicals.commdpi.com Organic molecules with extended π-conjugated systems, such as naphthalene derivatives, are often used as emitters or hosts in the emissive layer of OLEDs. google.com The methoxy group in this compound can act as an electron-donating group, which can tune the emission wavelength and improve the performance of the resulting light-emitting material.

Table 2: Photophysical Properties of a Naphthalene-Based Fluorescent Probe

| Property | Value | Reference |

| Excitation Wavelength (λex) | Varies with solvent and analyte | nih.gov |

| Emission Wavelength (λem) | 434 nm (in the presence of Al³⁺) | nih.gov |

| Binding Constant (Ka) with Al³⁺ | 1.598 × 10⁵ M⁻¹ | nih.gov |

| Detection Limit for Al³⁺ | 8.73 × 10⁻⁸ mol/L | nih.gov |

Data from a study on a naphthalene derivative fluorescent probe for Al³⁺ detection, illustrating the potential of such compounds in sensing applications. nih.gov

The development of efficient organic photovoltaic (OPV) devices relies on the design of photoactive materials that can absorb sunlight and convert it into electrical energy. Aromatic compounds with good light-harvesting properties are essential components of these devices. While specific research on this compound derivatives in solar energy conversion is limited, the fundamental properties of the naphthalene chromophore suggest its potential in this field.

The broad absorption spectrum and photochemical stability of naphthalene-containing molecules could be advantageous for their use as donor or acceptor materials in the active layer of organic solar cells. The ability to chemically modify the 6-methoxy-1-naphthoyl structure allows for the fine-tuning of the energy levels (HOMO and LUMO) of the resulting compounds, which is critical for efficient charge separation and transport in OPV devices. Further research in this area could lead to the development of novel photoactive materials for next-generation solar energy technologies.

Liquid Crystals and Mesogenic Systems Incorporating Naphthoyl Moieties

The incorporation of the naphthalene moiety, derivable from precursors like this compound, is a subject of growing interest in the field of liquid crystals. The rigid and planar structure of the naphthalene unit is highly conducive to the formation of mesophases, which are essential for liquid crystal applications. Research has demonstrated that both low and high molecular mass mesogens containing naphthalene derivatives can exhibit attractive properties. researchgate.net

Homologous series of mesogenic compounds containing a naphthalene core have been synthesized and characterized. researchgate.net For instance, studies on various ester homologous series have shown that the presence of the naphthalene moiety often leads to the exhibition of enantiotropic nematic phases. researchgate.net The thermal stability and the type of mesophase are significantly influenced by the substituents on the naphthalene ring. The introduction of a methoxy group, as in the case of derivatives from this compound, can affect the polarity and polarizability of the molecule, which in turn influences the mesophase thermal stability. mdpi.com For example, it has been documented that electron-donating groups like a methoxy group can influence the stability of the nematic mesophase. mdpi.com

The geometry of the linkage and the substitution pattern on the naphthalene ring are critical factors. For example, 2,6-disubstituted naphthyl moieties have been used to synthesize materials with very high nematic phase stability, although they also tend to have high melting points. researchgate.net The birefringence of such compounds, a key property for display applications, has been measured to be in the range of 0.26 to 0.42. researchgate.net

Below is a table summarizing the properties of some naphthalene-based mesogenic systems.

| Naphthalene Derivative Type | Observed Mesophase | Key Findings | Reference |

| Ester Homologous Series | Enantiotropic Nematic | All members of the series exhibit this phase. | researchgate.net |

| Naphthyl Benzoate Esters | Nematic | Substituents (electron-donating/withdrawing) influence thermal stability. | mdpi.com |

| 2,6-Disubstituted Naphthyls | Nematic | High nematic phase stability and high melting points. | researchgate.net |

| Binary systems with Naphthalene Derivatives | Smectic and/or Nematic | Mesophase induction observed in mixtures of non-mesogenic components. | tandfonline.com |

Naphthoyl-Functionalized Surfaces and Thin Films for Adhesion and Coating Technologies

The functionalization of surfaces with specific chemical moieties is a cornerstone of modern materials science, enabling the tailoring of properties like adhesion, wettability, and biocompatibility. This compound, as a reactive acyl chloride, is an excellent candidate for the covalent modification of surfaces rich in nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups. Such modifications can be applied to a wide range of substrates, including polymers, metal oxides, and self-assembled monolayers.

The introduction of the 6-methoxy-1-naphthoyl group onto a surface can significantly alter its characteristics. The bulky and aromatic nature of the naphthoyl moiety can increase the surface's hydrophobicity and influence its interaction with other materials. This is crucial in coating technologies, where controlling the surface energy is key to achieving desired properties like anti-corrosion, anti-reflective, or self-cleaning functionalities. frontiersin.orgempa.ch The process of creating these functional layers can be achieved through various thin-film deposition techniques, including solution-based methods like spin-coating or dip-coating. mdpi.com

In the realm of adhesion, the functionalization of surfaces can enhance the bonding between different layers of a material or between a material and a biological system. mdpi.com For instance, the incorporation of specific chemical groups can promote cell adhesion, which is a critical factor in the development of biomedical implants and tissue engineering scaffolds. nih.govmdpi.com While direct studies on naphthoyl-functionalized surfaces for adhesion are specific, the principles of surface chemistry suggest that the rigid structure of the naphthalene core could provide a stable and well-defined interface, potentially promoting organized molecular assembly and enhancing adhesive strength through mechanisms like pi-pi stacking interactions with other aromatic molecules.

The table below outlines potential applications and the role of naphthoyl functionalization in adhesion and coating technologies.

| Application Area | Role of Naphthoyl Functionalization | Potential Benefits |

| Protective Coatings | Modifies surface energy and hydrophobicity. | Improved resistance to corrosion and environmental degradation. |

| Optical Coatings | Creates a high refractive index layer. | Development of anti-reflective or specialized optical filters. |

| Biomedical Implants | Provides a specific chemical interface for biological interactions. | Enhanced cell adhesion and improved tissue integration. mdpi.com |

| Adhesives | Acts as a rigid structural component in adhesive formulations. | Increased cohesive strength and thermal stability. |

Medicinal Chemistry and Agrochemical Scaffolds

Design and Synthesis of Naphthalene-Derived Heterocycles for Biological Evaluation

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. biointerfaceresearch.com this compound serves as a versatile starting material for the synthesis of a wide array of naphthalene-derived heterocycles. The reactivity of the acyl chloride group allows for its facile reaction with various nucleophiles, leading to the formation of amides, esters, and ketones, which can then be cyclized to form heterocyclic rings.

Researchers have synthesized novel naphthalene-heterocycle hybrids and evaluated their biological activities. rsc.orgsemanticscholar.org For example, a series of thiazole-naphthalene derivatives were designed and synthesized as potential anticancer agents, with some compounds showing potent activity as tubulin polymerization inhibitors. tandfonline.com In one study, compound 5b (a thiazole-naphthalene derivative) exhibited IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively. tandfonline.com

Furthermore, naphthalene-derived (arylalkyl)azoles have been investigated as new anticonvulsant agents. nih.gov Some of these compounds showed significant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy. nih.gov Another area of investigation is the development of naphthalene-1,4-dione analogues as anticancer agents that target the Warburg effect. rsc.orgrsc.org

The table below presents examples of biologically active naphthalene-derived heterocycles.

| Heterocycle Class | Target/Application | Key Findings | Reference |

| Thiazole-naphthalenes | Anticancer (Tubulin inhibitors) | Compound 5b showed IC50 of 0.48 µM against MCF-7 cells. | tandfonline.com |

| Naphthalene-derived (arylalkyl)azoles | Anticonvulsant | Imidazolylmethyl-thiazole C1 had an ED50 of 7.9 mg/kg in the MES test. | nih.gov |

| Naphthalene-1,4-dione analogues | Anticancer | Imidazole derivative 44 showed a good balance of potency and selectivity. | rsc.orgrsc.org |

| Naphthalene-nicotinonitrile hybrids | Antitumor, Anti-inflammatory, Antituberculosis | Several compounds were more potent than doxorubicin (B1662922) against HepG-2 and MCF-7 cell lines. | rsc.orgsemanticscholar.org |

Construction of Complex Naphthoyl-Containing Ligands for Molecular Recognition

The development of ligands with high affinity and selectivity for specific molecular targets is a central goal in areas such as catalysis, chemical sensing, and drug design. nih.gov The rigid, aromatic framework of the naphthoyl group makes it an attractive component for the construction of complex ligands. This structural unit can participate in non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition.

This compound can be used to introduce the naphthoyl moiety into larger molecular scaffolds, creating multidentate ligands capable of coordinating with metal ions. Schiff base ligands, for instance, which are known for their ability to form stable complexes with a variety of metals, can be synthesized from derivatives of naphthalene-containing aldehydes or amines. ekb.egnih.govmdpi.com The electronic properties of the naphthoyl group, influenced by substituents like the methoxy group, can tune the coordination properties of the resulting ligand.

In the field of asymmetric catalysis, chiral ligands based on binaphthyl scaffolds have been developed for enantioselective reactions. acs.org These ligands often rely on the steric bulk and defined geometry of the binaphthyl system to control the stereochemical outcome of a reaction. While not directly binaphthyl, the 6-methoxy-1-naphthoyl group can be incorporated into ligand designs to impart specific steric and electronic features that can influence the catalytic activity and selectivity of a metal complex.

The table below summarizes the roles of naphthoyl moieties in ligand design.

| Ligand Type | Application | Role of Naphthoyl Moiety | Reference |

| Schiff Base Ligands | Metal Ion Coordination, Catalysis | Provides a rigid, aromatic backbone and participates in complex stabilization. | ekb.egmdpi.com |

| Chiral Binaphthyl-based Ligands | Asymmetric Catalysis | Contributes to the chiral environment around the metal center, inducing enantioselectivity. | acs.org |

| Ligands for Protein Recognition | Drug Design | Engages in hydrophobic and pi-pi stacking interactions within protein binding pockets. | nih.gov |

Precursors for Total Synthesis of Natural Products with Naphthalene Backbones

The naphthalene ring system is a core structural feature in a variety of natural products with diverse biological activities. The total synthesis of these complex molecules often relies on the use of functionalized naphthalene precursors that can be elaborated into the final target. This compound represents a valuable building block in this context, offering two distinct functional handles: the reactive acyl chloride and the methoxy-substituted aromatic ring.

The acyl chloride group can be readily converted into a range of other functionalities, such as ketones, esters, amides, or even reduced to an alcohol or an alkyl chain. The methoxy group can act as a directing group for further electrophilic aromatic substitution or can be demethylated to a hydroxyl group at a later stage in the synthesis. Methodologies for the regioselective synthesis of polysubstituted naphthalenes are crucial for the efficient construction of these natural products. nih.gov

While specific examples of the direct use of this compound in a completed total synthesis are not highlighted in the provided context, its potential is evident from the structures of known natural products. For instance, many naphthoquinone natural products possess oxygenation patterns that could be derived from a methoxynaphthalene precursor. The development of diversity-oriented C-H activation reactions on the naphthalene scaffold further expands the toolkit for creating complex, drug-like molecules from such precursors. acs.org

| Natural Product Class | Significance | Potential Role of this compound |

| Naphthoquinones | Anticancer, Antibacterial activities | Source of the naphthalene core with a specific oxygenation pattern. |

| Aflatoxins | Mycotoxins with biological significance | A building block for the construction of the fused ring system. |

| Naphthalene-containing alkaloids | Diverse pharmacological activities | A precursor for one of the aromatic rings in the alkaloid structure. |

Development of Novel Agrochemical Lead Compounds Utilizing Naphthoyl Frameworks

The search for new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort. The naphthalene scaffold has been explored for the development of novel pesticides. The discovery of new lead compounds in agrochemical research often involves the synthesis and screening of libraries of structurally diverse molecules. researchgate.netbohrium.com

This compound can serve as a key intermediate for the preparation of such libraries. By reacting it with a variety of amines, alcohols, or other nucleophiles, a large number of candidate compounds with a common naphthoyl framework can be generated. These compounds can then be tested for their insecticidal, fungicidal, or herbicidal activity.

A study on novel β-naphthol derivatives containing a benzothiazolylamino group, synthesized via a Betti reaction, demonstrated favorable insecticidal properties, particularly against the oriental armyworm and the diamondback moth. nih.gov Some of the synthesized compounds in this class exhibited LC50 values in the range of 0.0988–5.8864 mg·L−1 against the diamondback moth. nih.gov This highlights the potential of naphthalene-based structures in the development of effective agrochemicals. The process of moving from an initial "hit" to a viable "lead" compound often involves extensive chemical modification to optimize activity and safety, a process known as hit-to-lead optimization. nih.gov

| Compound Class | Agrochemical Activity | Screening Results | Reference |

| β-Naphthol derivatives with benzothiazolylamino groups | Insecticidal | LC50 values of 0.0988–5.8864 mg·L−1 against diamondback moth. | nih.gov |

| Pyrazolecarboxamides | Herbicidal | A successful example from a combinatorial library approach. | researchgate.net |

Supramolecular Chemistry:

The 6-methoxynaphthalene core, with its planar aromatic structure, is an excellent building block for creating molecules capable of participating in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are the driving forces behind the formation of complex and functional supramolecular assemblies.

Assembly of Naphthoyl-Based Receptors and Chemo/Biosensors

Derivatives of this compound, particularly amides and hydrazones, can be designed to act as receptors for specific ions or molecules. The naphthalene unit can serve as a signaling component, while strategically placed binding sites, often introduced through the derivatization of the acyl chloride, provide selectivity. For instance, N-naphthoyl thiourea (B124793) derivatives have been shown to be effective anion sensors and can form supramolecular assemblies. mdpi.com The methoxy group on the naphthalene ring can influence the electronic properties and solubility of the resulting receptor, potentially enhancing its performance.

Construction of Molecular Machines and Switches with Naphthoyl-Derived Components

Molecular machines and switches are molecules that can undergo controlled, reversible changes in their structure and properties in response to external stimuli such as light, pH, or the binding of a chemical species. The rigid and photoresponsive nature of the naphthalene scaffold makes it a suitable component for such systems. While direct examples using this compound are not prevalent, related naphthopyran molecular switches undergo ring-opening reactions to form colored species, demonstrating the potential of the naphthalene core in creating switchable molecules. researchgate.netthieme-connect.denih.govhelsinki.fi Hydrazone-based molecular switches, which can be synthesized from acyl chlorides, have also been developed, and the incorporation of a naphthyl group has been shown to be a key design element. nih.gov

Self-Assembly Processes and Ordered Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Derivatives of this compound, such as amides and esters, are prime candidates for self-assembly due to their capacity for hydrogen bonding and π-π stacking. Naphthalene dicarboxamides, for example, are known to form hydrogen-bonded ladder motifs. mdpi.com The introduction of a methoxy group can influence the packing and hydrogen-bonding networks of these molecules. researchgate.net Furthermore, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists, highlighting the role of the naphthalene moiety in directing the formation of complex nanostructures. researchgate.net The formation of supramolecular gels from various naphthoyl derivatives has also been reported, indicating the potential for creating soft materials with tunable properties. researchgate.netacs.org

Analytical Chemistry Applications:

The unique chemical and photophysical properties of the 6-methoxynaphthalene group can be exploited in the field of analytical chemistry for the detection and quantification of various analytes.

Derivatization Reagents for Chromatographic Analysis (e.g., enhanced detectability)

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the separation and detection of analytes. Acyl chlorides, such as benzoyl chloride, are commonly used as derivatizing reagents for compounds containing primary and secondary amines, and phenols. ekb.egmdpi.comrsc.orgcapes.gov.br this compound can be used in a similar fashion. The reaction of this compound with an analyte introduces the 6-methoxynaphthalene group, which can significantly enhance its detectability. The naphthalene moiety is a strong chromophore and fluorophore, leading to increased UV absorbance and fluorescence, thereby improving the sensitivity of the analysis. scienceopen.com A comparative study of different amine-derivatization methods highlighted the utility of acyl chlorides in enhancing ionization efficiency for mass spectrometry detection. nih.gov

Table 1: Comparison of Common Derivatizing Agents for Amines in HPLC

| Derivatizing Agent | Target Functional Groups | Detection Method | Advantages |

| This compound (proposed) | Primary/Secondary Amines, Phenols | UV, Fluorescence, MS | Potentially high sensitivity due to naphthalene fluorophore. |

| Benzoyl Chloride | Primary/Secondary Amines, Phenols | UV, MS | Fast reaction, stable derivatives. ekb.eg |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, MS | High fluorescence quantum yield, versatile. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, fluorogenic (reagent itself is not fluorescent). nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence, UV | Stable derivatives, good for amino acid analysis. nih.gov |

Development of Naphthoyl-Based Fluorescent and Colorimetric Probes for Target Analytes

The inherent fluorescence of the naphthalene ring system makes it an excellent scaffold for the development of fluorescent probes. scienceopen.com By attaching a specific recognition unit to the 6-methoxy-1-naphthoyl core, via reaction at the acyl chloride, selective sensors for various analytes can be created. For example, naphthoyl hydrazone derivatives have been synthesized and shown to act as fluorescent and colorimetric sensors for metal ions and changes in pH. acs.orgresearchgate.net The binding of the target analyte to the recognition part of the probe can induce a change in the photophysical properties of the naphthalene fluorophore, such as a shift in the emission wavelength or an increase or decrease in fluorescence intensity, allowing for its detection and quantification. mdpi.comekb.eg Naphthalene-based fluorescent probes have been developed for a wide range of analytes, including metal ions and biomolecules. scienceopen.comnih.gov The methoxy group can further tune the electronic and photophysical properties of these probes.

Table 2: Examples of Naphthalene-Based Fluorescent and Colorimetric Probes

| Probe Type | Target Analyte | Principle of Detection |

| Naphthoyl hydrazone | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence or color change. acs.org |

| Naphthalimide-based hydrazone | Biogenic amines, pH | Change in absorption and fluorescence upon reaction or pH change. researchgate.net |

| Naphthothiazole derivative | Metal Ions (e.g., Zn²⁺, Sn²⁺) | Selective binding leading to a change in fluorescence and color. nih.gov |

| Naphthalene derivative | Metal Ions (e.g., Al³⁺) | Formation of a fluorescent complex upon binding. nih.gov |

Chemosensors for Environmental Monitoring and Industrial Process Control

Compounds derived from this compound are pivotal in the development of sophisticated chemosensors, which are instrumental in environmental monitoring and the control of industrial processes. These sensors are designed to detect a variety of analytes, including metal ions and organic pollutants, with high sensitivity and selectivity. The core of these chemosensors is often a naphthalene-based fluorophore or chromophore, the photophysical properties of which are modulated upon interaction with a specific analyte. The this compound moiety can be chemically transformed into various functional derivatives that serve as the active components of these sensing systems.

A common strategy involves the conversion of the acyl chloride to a naphthaldehyde derivative. This can be achieved through a reduction reaction, for instance, using a reducing agent like lithium tri-tert-butoxyaluminohydride. The resulting 6-methoxy-1-naphthaldehyde (B8763494) can then be reacted with a variety of amines or hydrazines to form Schiff base ligands. These Schiff bases often exhibit significant changes in their fluorescence or color upon coordination with metal ions, forming the basis of a chemosensor.

Alternatively, this compound can be directly reacted with amines to produce naphthalene-based amides. These amides can also function as chemosensors, where the binding of an analyte to the amide or a proximate chelating group influences the electronic properties of the naphthalene ring system, leading to a detectable signal. The methoxy group on the naphthalene ring can further enhance the photophysical properties of these molecules, contributing to their sensitivity as sensors.

The versatility of the naphthoyl chloride group allows for the synthesis of a diverse library of sensor molecules tailored for specific analytes. The selection of the reacting amine or the subsequent chemical modifications dictates the selectivity of the resulting chemosensor. For instance, the incorporation of specific chelating moieties can lead to sensors that are highly selective for particular metal ions.

Research Findings on Naphthalene-Based Chemosensors

While direct studies on chemosensors derived from this compound are not extensively documented, the broader class of naphthalene-based chemosensors provides a strong indication of their potential applications. Research in this area has yielded a variety of sensors for different environmental and industrial analytes.

For instance, Schiff base chemosensors derived from 2-hydroxy-1-naphthaldehyde have demonstrated high selectivity and sensitivity for various metal ions. A plausible synthetic route from this compound would involve its conversion to 6-methoxy-1-naphthaldehyde, which can then be used to synthesize analogous Schiff base sensors. The performance of such sensors is typically evaluated based on their detection limit, selectivity over other potential interferents, and response time.

Below are interactive data tables summarizing the performance of representative naphthalene-based chemosensors, which illustrate the potential capabilities of sensors derived from this compound.

Table 1: Naphthalene-Based Chemosensors for Metal Ion Detection

| Sensor Structure Type | Target Analyte | Detection Limit | Sensing Mechanism |

| Schiff Base | Zn²⁺ | 0.33 µM | Chelation-Enhanced Fluorescence (CHEF) |

| Schiff Base | Al³⁺ | - | Photoinduced Electron Transfer (PET) |

| Hydrazone | Fe²⁺ | Nanomolar level | - |

Table 2: Naphthalene-Based Chemosensors for Anion and Neutral Molecule Detection

| Sensor Structure Type | Target Analyte | Detection Limit | Sensing Mechanism |

| Azo-coupled Schiff Base | Cyanide (CN⁻) | - | Colorimetric change |

| Naphthalene Derivative | Hydrazine (B178648) | - | Fluorescence enhancement |

These findings underscore the potential of naphthalene-based structures, accessible from precursors like this compound, in creating highly effective chemosensors for a range of applications in environmental safety and industrial quality control. The ability to fine-tune the sensor's properties through synthetic modifications makes this class of compounds particularly promising for the development of next-generation sensing technologies.

Spectroscopic and Chromatographic Methodologies for the Characterization of 6 Methoxy 1 Naphthoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including derivatives of 6-methoxy-1-naphthoyl chloride. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and their spatial relationships.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectroscopy, offers the initial and most fundamental level of structural analysis. The ¹H NMR spectrum of a 6-methoxy-1-naphthoyl derivative will typically display characteristic signals for the methoxy (B1213986) protons (a singlet around 3.8-4.0 ppm) and a series of multiplets in the aromatic region corresponding to the protons on the naphthalene (B1677914) ring system. mdpi.comresearchgate.net The chemical shifts and coupling patterns of these aromatic protons are highly sensitive to the substitution pattern on the naphthyl core. semanticscholar.org Similarly, the ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the naphthoyl group (typically in the range of 160-170 ppm) and the methoxy carbon (around 55-62 ppm). nih.gov

For more complex derivatives, where 1D spectra may suffer from signal overlap, two-dimensional (2D) NMR techniques are indispensable. tandfonline.comsdsu.eduyoutube.com These methods provide correlational data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the assignment of adjacent protons on the naphthalene ring and any attached side chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. tandfonline.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). tandfonline.comyoutube.com It is crucial for identifying quaternary carbons and for connecting different spin systems, for instance, linking a substituent to the naphthoyl framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. libretexts.org This is particularly useful for establishing the stereochemistry and conformation of complex derivatives where protons that are close in space, but not necessarily through bonds, will show cross-peaks. researchgate.net

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D NMR | 7.0 - 8.5 (Aromatic), 3.8 - 4.0 (Methoxy) | Proton environment and multiplicity |

| ¹³C | 1D NMR | 110 - 140 (Aromatic), 160 - 170 (Carbonyl), 55 - 62 (Methoxy) | Carbon framework |

| ¹H-¹H | COSY | N/A | Proton-proton coupling networks |

| ¹H-¹³C | HSQC | N/A | Direct proton-carbon correlations |

| ¹H-¹³C | HMBC | N/A | Long-range proton-carbon correlations (2-3 bonds) |

| ¹H-¹H | NOESY | N/A | Through-space proton-proton proximities |

For derivatives of this compound that exist as crystalline solids or are incorporated into polymeric materials, solid-state NMR (ssNMR) provides invaluable structural information. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com

¹³C CP/MAS NMR can distinguish between different polymorphs of a crystalline derivative by revealing differences in the local chemical environments of the carbon atoms. mdpi.com It is also a powerful tool for characterizing naphthalene-based polymers, where it can provide information on the polymer structure, monomer incorporation, and chain dynamics. nih.govkaust.edu.sa The signals in the solid-state ¹³C NMR spectrum of a naphthalene-based polymer can confirm the successful polymerization and the presence of the constituent monomer units. nih.gov For instance, the disappearance of signals corresponding to reactive groups of the monomers and the appearance of new signals characteristic of the polymer backbone linkages would be observed.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound derivatives and for gaining insights into their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. tandfonline.com This is crucial for confirming the identity of newly synthesized derivatives of this compound. By comparing the experimentally measured accurate mass to the calculated mass for a proposed molecular formula, it is possible to confirm the elemental composition with a high degree of confidence, typically with an error of less than 5 ppm. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. researchgate.net The fragmentation patterns are highly characteristic of the molecule's structure and can provide detailed information about the connectivity of its constituent parts. nih.govgre.ac.ukfu-berlin.de

In the analysis of this compound derivatives, MS/MS experiments can reveal characteristic fragmentation pathways. For example, in naphthoyl-containing compounds, cleavage of the bond between the carbonyl group and the naphthalene ring is a common fragmentation pathway, leading to the formation of a naphthoyl cation. nih.gov The subsequent fragmentation of this ion can provide further structural information about the substitution pattern on the naphthalene ring. By systematically analyzing the fragmentation patterns of a series of related derivatives, it is possible to establish general fragmentation rules that can aid in the identification of unknown compounds within this class. researchgate.netnih.gov

| Technique | Information Obtained | Application to this compound Derivatives |

|---|---|---|

| HRMS | Accurate mass and elemental composition | Confirmation of the molecular formula of new derivatives |

| MS/MS | Structural information from fragmentation patterns | Elucidation of connectivity and substituent identification |

Infrared (IR) and Raman Spectroscopy